Cyclopentyl(methyl)carbamic chloride hydrochloride
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Overview
Description
Cyclopentyl(methyl)carbamic chloride hydrochloride is a chemical compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl chloride functional group, which is known for its reactivity and utility in various chemical reactions . This compound is used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl(methyl)carbamic chloride hydrochloride can be synthesized through the reaction of cyclopentylamine with phosgene (COCl₂). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Cyclopentylamine} + \text{Phosgene} \rightarrow \text{Cyclopentyl(methyl)carbamic chloride} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(methyl)carbamic chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclopentyl(methyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form carbamates.
Amines: React to form ureas.
Water: Causes hydrolysis to form carbamic acids.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from hydrolysis.
Scientific Research Applications
Cyclopentyl(methyl)carbamic chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of cyclopentyl(methyl)carbamic chloride hydrochloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .
Comparison with Similar Compounds
Similar Compounds
Dimethylcarbamoyl Chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Cyclohexylcarbamoyl Chloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
Cyclopentyl(methyl)carbamic chloride hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. Its cyclopentyl group provides steric effects that can influence its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C7H13Cl2NO |
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Molecular Weight |
198.09 g/mol |
IUPAC Name |
N-cyclopentyl-N-methylcarbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c1-9(7(8)10)6-4-2-3-5-6;/h6H,2-5H2,1H3;1H |
InChI Key |
VKXOVXQSOSXEJU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCC1)C(=O)Cl.Cl |
Origin of Product |
United States |
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